

Application Notes and Protocols for the Analysis of Flagranone C

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Compound of Interest

Compound Name: *Flagranone C*

Cat. No.: *B1250816*

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Introduction

Flagranone C is a natural product isolated from the nematode-trapping fungus *Duddingtonia flagrans* (formerly *Arthrobotrys flagrans*)[1][2]. Its chemical formula is C₁₆H₁₆O₈ and its CAS number is 255064-43-8[1][3][4]. As a unique natural compound, interest in its biological activity and potential therapeutic applications necessitates the development of robust analytical methods for its identification and quantification.

While specific analytical standards and detailed protocols for **Flagranone C** are not widely published, this document provides a comprehensive guide based on established methodologies for the analysis of flavanones, a class of compounds to which **Flagranone C** is related. The provided protocols for sample preparation, chromatography, and mass spectrometry can be adapted and optimized for the specific analysis of **Flagranone C**.

Quantitative Data Summary

Quantitative data for the analysis of **Flagranone C** is not readily available in the public domain. However, the following table summarizes typical quantitative parameters for the analysis of other representative flavanones using Liquid Chromatography-Mass Spectrometry (LC-MS), which can serve as a benchmark for method development for **Flagranone C**.

Flavanone	Matrix	Method	Linear Range (µg/L)	LOD (µg/L)	LOQ (µg/L)	Reference
Sakuranetin	Sanghuan gporus	UHPLC-QQQ-MS/MS	0.05 - 100	0.02	0.05	[5][6]
Naringenin	Orange Juice	LC-MS/MS	20 - 250 (ppb)	-	-	[7]
Hesperetin	Citrus Juice	LC-MS/MS	20 - 250 (ppb)	-	-	[7]
Isosakuranetin	Citrus Juice	LC-MS/MS	20 - 250 (ppb)	-	-	[7]
Taxifolin	Sugary Rice	HPLC/DAD	-	3.72 (µg/mL)	11.27 (µg/mL)	[8]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are critical parameters for determining the sensitivity of an analytical method[5][8][9]. These values will need to be experimentally determined for **Flagranone C**.

Experimental Protocols

Sample Preparation: Extraction of Flavanones from Fungal or Plant Material

This protocol describes a general procedure for the extraction of flavanones from a solid biological matrix. Optimization of solvent type, extraction time, and temperature may be required for **Flagranone C**.

Materials:

- Fungal biomass or dried plant material
- Methanol or ethanol (HPLC grade)[10]

- Water (HPLC grade)
- Formic acid (optional, for acidified extraction)
- Mortar and pestle or grinder
- Ultrasonic bath or shaker
- Centrifuge
- Syringe filters (0.22 μm)
- Vials for sample collection

Procedure:

- Grind the dried fungal biomass or plant material to a fine powder using a mortar and pestle or a grinder.[\[10\]](#)
- Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube.
- Add 10 mL of 80% methanol in water. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the extraction efficiency of some flavonoids.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Perform extraction using one of the following methods:
 - Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes.[\[11\]](#)
 - Shaking: Place the tube on a shaker for 1-2 hours at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.
- The sample is now ready for LC-MS analysis.

Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol provides a general HPLC-MS/MS method for the separation and detection of flavanones. The specific gradient, column, and mass spectrometer settings should be optimized for **Flagranone C**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Tandem mass spectrometer (e.g., Triple Quadrupole or QTOF) with an electrospray ionization (ESI) source

Reagents:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- **Flagranone C** analytical standard (if available) or a related flavanone standard for method development.

HPLC Conditions:

- Column Temperature: 30 °C
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	10
15.0	90
18.0	90
18.1	10

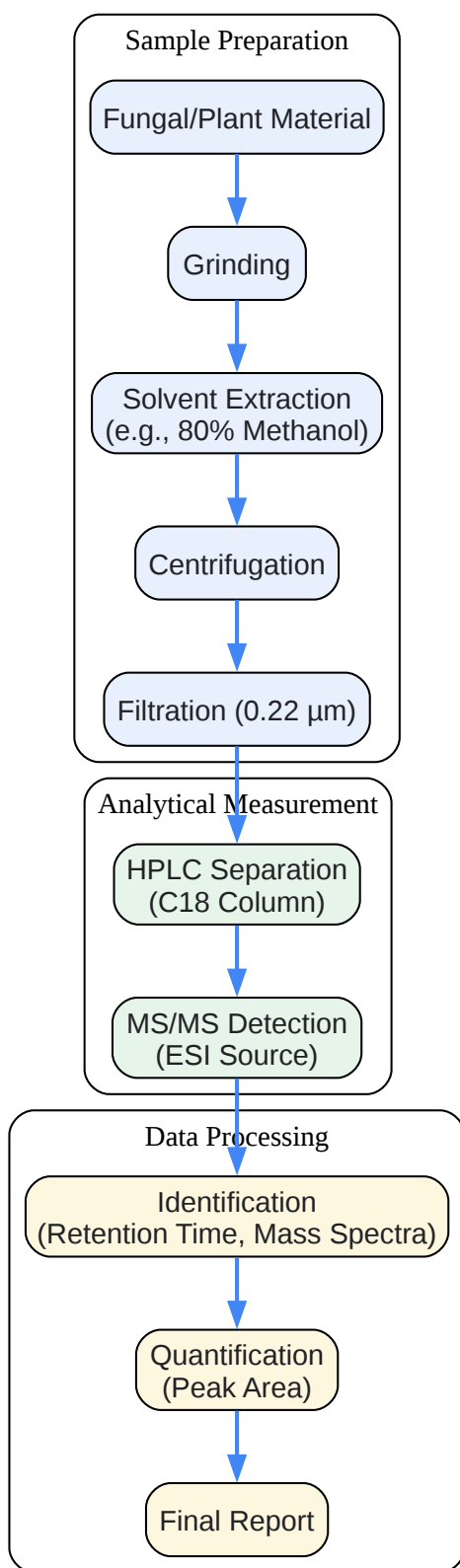
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Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on the ionization efficiency of **Flagranone C**).
- Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.
- Ion Source Parameters (example):
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150 °C
 - Desolvation Temperature: 350 °C
 - Cone Gas Flow: 50 L/hr
 - Desolvation Gas Flow: 600 L/hr
- MRM Transitions: Precursor and product ions for **Flagranone C** will need to be determined by infusing a standard solution into the mass spectrometer.

Visualizations

Experimental Workflow for Flagranone C Analysis

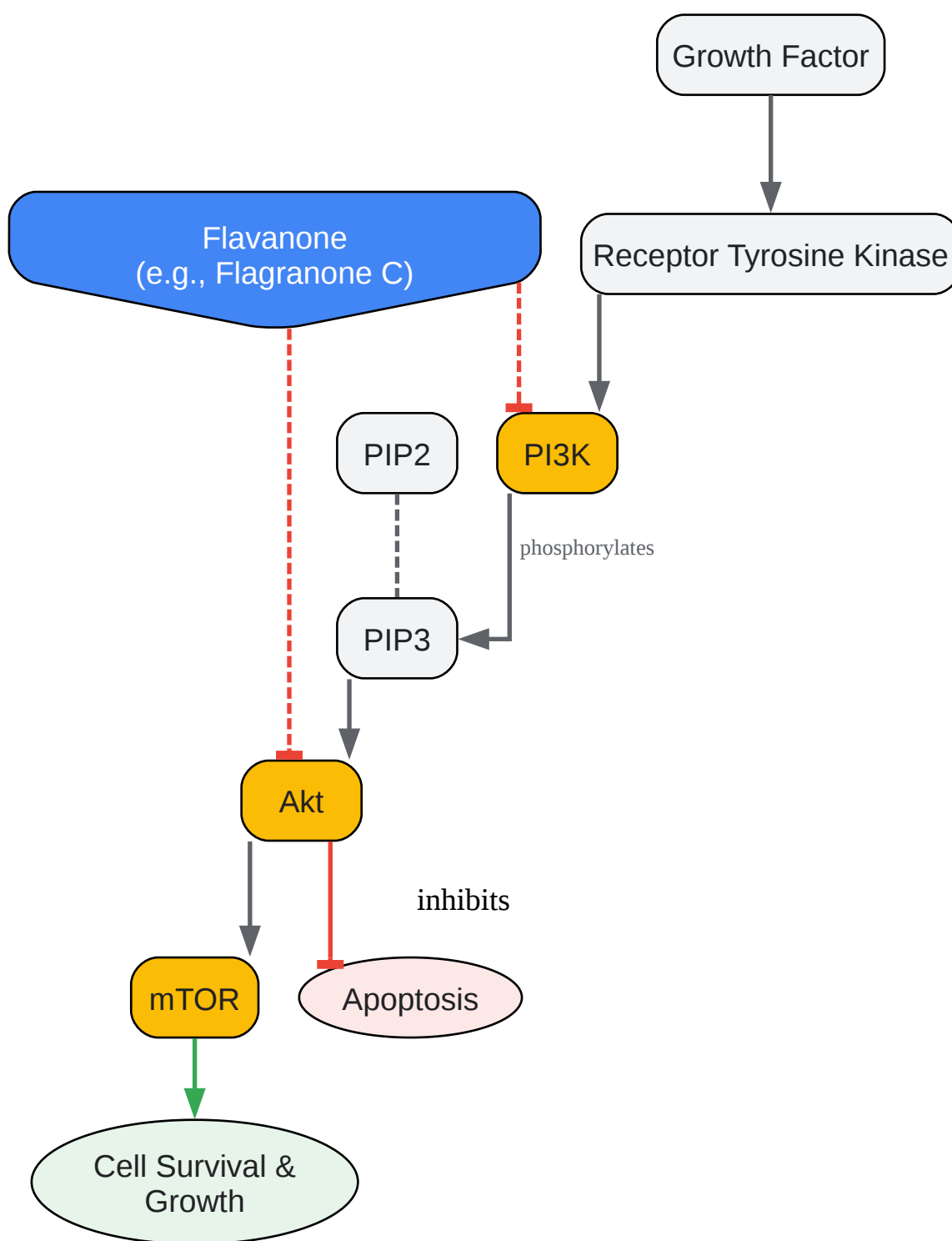


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Caption: Workflow for the analysis of **Flagranone C**.

Potential Signaling Pathway Modulated by Flavanones

Flavanones have been shown to modulate various signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation[12][13][14][15]. The PI3K/Akt pathway is a key regulator of cell survival and growth and is a common target of flavonoids[12][15].



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Caption: PI3K/Akt signaling pathway and potential inhibition by flavanones.

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